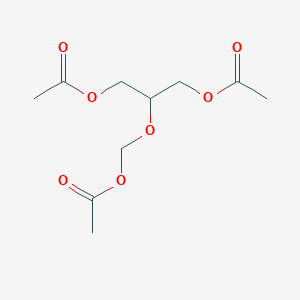
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Cat. No. B1313018
M. Wt: 248.23 g/mol
InChI Key: DUOPMEBLLUYTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04816447
Procedure details


A mixture of 50.0 g (0.33 mole) of guanine, 33 g of ammonium sulfate, and 2.2 l of hexamethyldisilazane was stirred at reflux under N2 for 3 days, during which time all of the solid dissolved. The solvent was then removed by distillation under reduced pressure. To the very viscous, orange residual oil was added under N2 84 g (0.34 mole) of acetoxymethyl 1,3-diacetoxy-2-propyl ether, which formed in second liquid phase at the bottom of the flask. The flask was fitted with a distillation adapter, and the mixture was heated under low vacuum in an oil bath at approximately 135°. After an induction period lasting several minutes, boiling began and soon became quite vigorous. Distillation of trimethylsilyl acetate (along with any residual hexamethyldisilazane) proceeded rapidly at first but slowed after 30 minutes. After 2 hours the mixture was added to 1.3 l of 90% EtOH. The mixture was heated to boiling and maintained there until the separated gummy material was transformed to a tractable solid. The solid (8.2 g, consisting almost exclusively of guanine) was removed by filtration while hot. The filtrate was allowed to stand overnight, resulting in separation of an orange-brown gum. The supernatant was decanted away from the gum, filtered, and then concentrated to small volume. The solid which separated on concentration was collected on a filter and washed with H2O, then with some EtOH, to give 15.4 g of cream-colored crystals. By NMR, this material was solely the -alkylated isomer, although TLC indicated partial side chain deactylation. The material was suitable for deprotection without further purification.



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[N:4]=[C:2]1[NH2:3].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C[Si](C)(C)N[Si](C)(C)C.[C:28]([O:31][CH2:32][CH:33]([O:39][CH2:40]OC(=O)C)[CH2:34][O:35][C:36](=[O:38])[CH3:37])(=[O:30])[CH3:29]>>[C:36]([O:35][CH2:34][CH:33]([O:39][CH2:40][N:6]1[CH:7]=[N:8][C:9]2[C:10](=[O:11])[NH:1][C:2]([NH2:3])=[N:4][C:5]1=2)[CH2:32][O:31][C:28](=[O:30])[CH3:29])(=[O:38])[CH3:37] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
2.2 L
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)OCOC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under N2 for 3 days, during which time all of the solid
|
|
Duration
|
3 d
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in second liquid phase at the bottom of the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a distillation adapter
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated under low vacuum in an oil bath at approximately 135°
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After an induction period lasting several minutes
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of trimethylsilyl acetate (along with any residual hexamethyldisilazane)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 2 hours the mixture was added to 1.3 l of 90% EtOH
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained there until the separated gummy material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration while hot
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in separation of an orange-brown gum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatant was decanted away from the gum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which separated on concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)OCN1C=2N=C(NC(C2N=C1)=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
